molecular formula C23H24N2 B5368015 2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline

2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline

Cat. No. B5368015
M. Wt: 328.4 g/mol
InChI Key: RVHPZGYPKSZHCM-WYMLVPIESA-N
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Description

2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline, commonly known as PVQ, is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of tubulin polymerization and has been studied extensively for its potential applications in cancer therapy.

Mechanism of Action

PVQ inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, PVQ inhibits cell division and induces apoptosis in cancer cells. In addition, PVQ has been shown to disrupt the microtubule network in cancer cells, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
PVQ has been shown to have a low toxicity profile and does not affect the viability of normal cells. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, PVQ has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

PVQ has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile, making it suitable for in vitro and in vivo studies. In addition, PVQ has been shown to have a potent anticancer activity against a wide range of cancer cell lines. However, PVQ has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. In addition, the mechanism of action of PVQ is not fully understood, which limits its potential applications in cancer therapy.

Future Directions

PVQ has great potential for further research and development. Some of the future directions for PVQ include:
1. Optimization of synthesis method to improve the yield and purity of PVQ.
2. Development of water-soluble derivatives of PVQ for in vivo studies.
3. Investigation of the mechanism of action of PVQ to improve its potential applications in cancer therapy.
4. Evaluation of the pharmacokinetics and pharmacodynamics of PVQ in animal models.
5. Combination therapy of PVQ with other anticancer agents to enhance its efficacy.
6. Investigation of the potential applications of PVQ in other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
PVQ is a potent inhibitor of tubulin polymerization and has great potential for further research and development. It has been extensively studied for its potential applications in cancer therapy and has been shown to have a low toxicity profile and potent anticancer activity. However, further research is needed to fully understand the mechanism of action of PVQ and to optimize its potential applications in cancer therapy and other diseases.

Synthesis Methods

PVQ can be synthesized using a simple one-pot reaction. The synthesis involves the condensation of 4-(1-piperidinylmethyl)benzaldehyde with 2-acetyl-1,2,3,4-tetrahydroquinoline in the presence of a base catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography to obtain pure PVQ.

Scientific Research Applications

PVQ has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. PVQ exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. In addition, PVQ has been shown to induce apoptosis, a programmed cell death, in cancer cells.

properties

IUPAC Name

2-[(E)-2-[4-(piperidin-1-ylmethyl)phenyl]ethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2/c1-4-16-25(17-5-1)18-20-10-8-19(9-11-20)12-14-22-15-13-21-6-2-3-7-23(21)24-22/h2-3,6-15H,1,4-5,16-18H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHPZGYPKSZHCM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(C=C2)/C=C/C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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